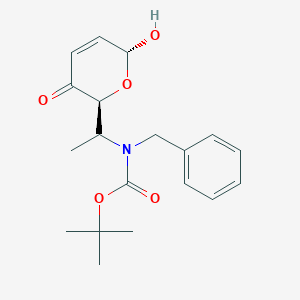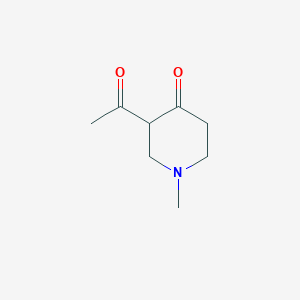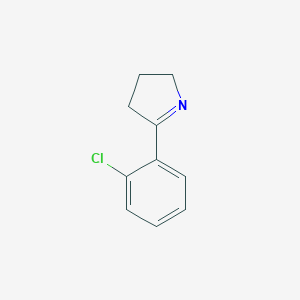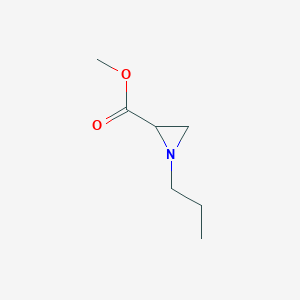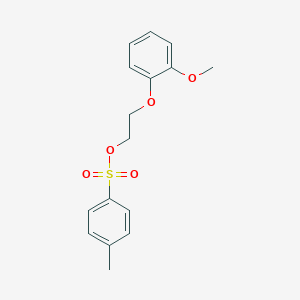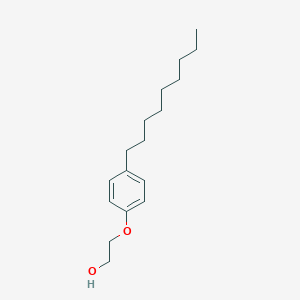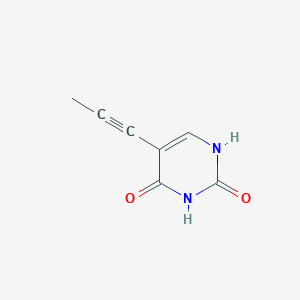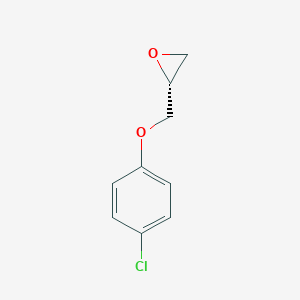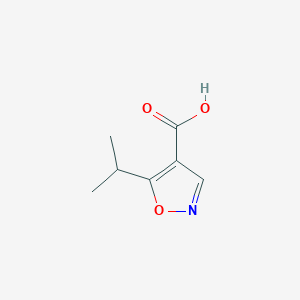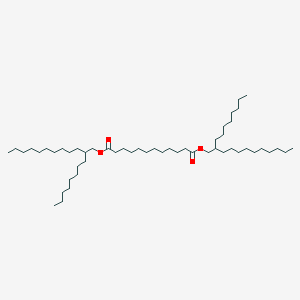
2-(2-Hydroxypropan-2-yl)phenol
描述
2-(2-Hydroxypropan-2-yl)phenol is a compound that can be synthesized through various chemical reactions involving phenols and other organic molecules. The studies on similar compounds provide insights into the synthesis, molecular structure, and chemical properties of such phenolic derivatives.
Synthesis Analysis
The synthesis of phenolic compounds can be achieved through different pathways. For instance, selective hydroxylation of benzene to phenol has been reported using hydrogen peroxide catalyzed by nickel complexes, achieving a yield of 21% without the formation of by-products like quinone or diphenol . Another study describes the synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization using dimethyl sulfoxide as the oxidant . Additionally, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes has been achieved, with the observation that isopropanol is a better solvent for complexation than ethanol .
Molecular Structure Analysis
The molecular structure of phenolic derivatives is often characterized by spectroscopic methods. For example, novel quinoline derivatives have been characterized by IR, 1H NMR, and mass spectroscopy, with their crystal structures solved by single crystal X-ray diffraction . Similarly, the crystal structure and spectroscopic studies of a Schiff-base molecule derived from 2-hydroxyphenol have been conducted, revealing hydrogen bonding and coplanarity of benzene rings and azomethine groups .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions. The SRN1 reaction has been used to convert 2-hydroxybenzyl alcohols into 2-(2-methyl-2-nitropropyl)-phenols, followed by catalytic hydrogenation to yield amines . The Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand have been synthesized, showing different supramolecular structures influenced by the central metal atoms and counteranions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are crucial for their potential applications. Kinetic studies on the hydrolysis of imines derived from 2-hydroxyphenol have been reported, providing insights into the reactivity and catalysis by the phenolate group . Theoretical and experimental investigations of an alkylaminophenol compound have been conducted, including spectroscopic studies and non-linear optical (NLO) analysis, revealing compatible molecular properties .
科学研究应用
Environmental Remediation
- Adsorption and Removal of Pollutants: Modified montmorillonite with hydroxyl-containing Gemini surfactants, such as 1,3-bis(hexadecyldimethylammonio)-2-hydroxypropane dichloride (BHHP), has been found effective in removing phenol and catechol from aqueous solutions, indicating its potential in water purification and environmental remediation (Liu et al., 2014).
Chemical Synthesis and Catalysis
- Corrosion Inhibition: Schiff base compounds containing 2-(2-Hydroxypropan-2-yl)phenol structure have shown effectiveness as corrosion inhibitors for mild steel in acidic environments (Leçe et al., 2008).
- Formation of Macrocyclic Complexes: The compound has been used in the template condensation to produce macrocyclic complexes, revealing its utility in complex chemical synthesis (Tandon et al., 1992).
- Catalytic Hydroxylation: It has been involved in studies for the selective hydroxylation of benzene to phenol, demonstrating its role in catalytic processes (Morimoto et al., 2015).
Material Science
- Prevention of Corrosion in Metallic Materials: Schiff bases derived from L-Tryptophan and containing this compound have been studied for their efficacy in inhibiting the corrosion of stainless steel in acidic environments, showing potential applications in material protection (Vikneshvaran & Velmathi, 2017).
Biomedical Research
- Cytotoxicity Studies: Phenolic compounds derived from marine sources and containing elements of 2-(2-Hydroxypropan-2-yl)phenol have been investigated for their cytotoxic properties against various cell lines, indicating their potential in pharmacological and biomedical applications (Lu et al., 2010).
属性
IUPAC Name |
2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFTLGUMWLXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropan-2-yl)phenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)

